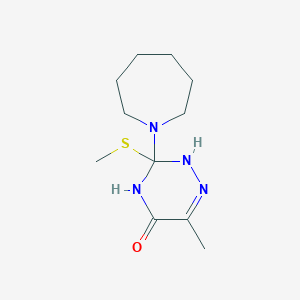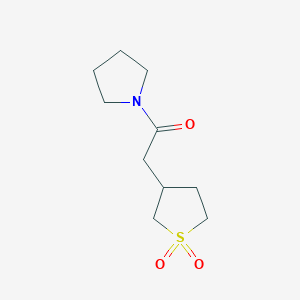![molecular formula C17H24BrNO2 B241664 1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine](/img/structure/B241664.png)
1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of piperidine compounds, which have been shown to have a range of pharmacological activities.
Wirkmechanismus
The mechanism of action of 1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine is not fully understood. However, it has been shown to have activity against several targets, including the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit cell proliferation. Additionally, it has been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine in lab experiments is its potential as a drug lead compound. It has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its potential efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine. One area of interest is its potential as an anti-cancer agent. Further studies are needed to investigate its efficacy in vivo and to identify the specific targets involved in its mechanism of action. Additionally, it has potential as an anti-inflammatory agent, and further studies are needed to investigate its potential in this area. Finally, there is potential for the development of analogs of 1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine with improved efficacy and selectivity.
Synthesemethoden
The synthesis of 1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine involves the reaction of 4-bromo-2-tert-butylphenol with acetyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with piperidine to yield the final product. This synthesis method has been reported in several scientific publications and has been shown to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine has been studied for its potential applications in several areas of scientific research. One of the main areas of interest is its potential as a drug lead compound for the treatment of various diseases. It has been shown to have activity against several cancer cell lines and has been investigated as a potential anti-cancer agent. Additionally, it has been studied for its potential as an anti-inflammatory agent and has shown promising results in preclinical studies.
Eigenschaften
Produktname |
1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine |
|---|---|
Molekularformel |
C17H24BrNO2 |
Molekulargewicht |
354.3 g/mol |
IUPAC-Name |
2-(4-bromo-2-tert-butylphenoxy)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C17H24BrNO2/c1-17(2,3)14-11-13(18)7-8-15(14)21-12-16(20)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10,12H2,1-3H3 |
InChI-Schlüssel |
CABQKJZBTXCUSY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)N2CCCCC2 |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B241599.png)

![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)
![Ethyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241603.png)

![1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B241609.png)



